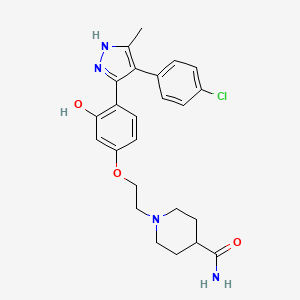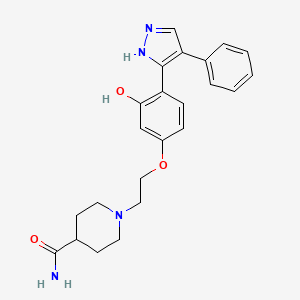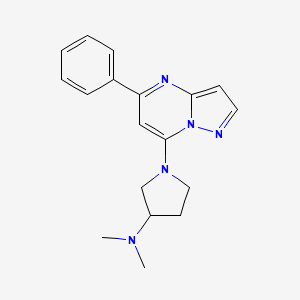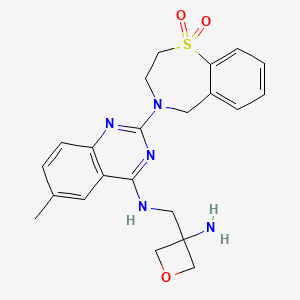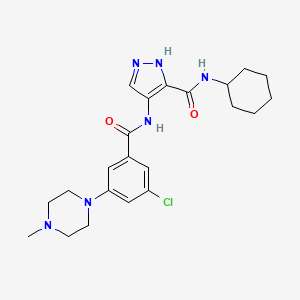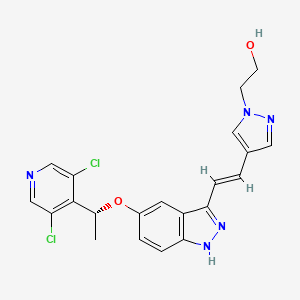
LY2874455
カタログ番号 B612011
CAS番号:
1254473-64-7
分子量: 444.31
InChIキー: GKJCVYLDJWTWQU-CXLRFSCWSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
LY2874455, also known as 6LF, is a pan-FGFR inhibitor . It is identified as the most efficient tyrosine kinase inhibitor (TKI) for all resistant mutations in FGFRs . It is being developed as a treatment for patients with advanced cancer .
Molecular Structure Analysis
LY2874455 has a molecular formula of C21H19Cl2N5O2 and an exact mass of 443.09158 . It has been shown to bind efficiently to both wild type (WT) and V550L FGFR4 . The binding of LY2874455 causes the rigidity of hinge and αD helix regions, which results in overcoming V550L induced resistance .Chemical Reactions Analysis
LY2874455 is a pan-FGFR inhibitor with IC50s of 2.8, 2.6, 6.4, 6 nM for FGFR1, FGFR2, FGFR3, FGFR4, respectively . It has been shown to inhibit proliferation of KMS-11, OPM-2, SNU-16, and KATO-III cancer cells in vitro and in tumor xenografts in mice .Physical And Chemical Properties Analysis
LY2874455 has a molecular formula of C21H19Cl2N5O2 and an exact mass of 443.09158 . Its molecular weight is 444.31 . The elemental analysis shows that it contains C, 56.77; H, 4.31; Cl, 15.96; N, 15.76; O, 7.20 .科学的研究の応用
1. Radiosensitization in Cancer Cells
- Summary of Application: LY2874455 has been used as a radiosensitizer in cancer cells. It is an orally administrable selective pan-FGFR inhibitor that targets fibroblast growth factor receptor (FGFR) signaling, a key player in cytoprotective pathways activated by ionizing radiation in cancer cells .
- Methods of Application: The study used radioresistant human cancer cell lines H1703 (FGFR1 mutant), A549 (FGFR1–4 wild-type), and H1299 (FGFR1–4 wild-type). They applied an X-ray dose corresponding to 50%-clonogenic survival as the endpoint, along with 100 nM LY2874455 .
- Results: The application of LY2874455 increased the sensitivity of H1703, A549, and H1299 cells by 31%, 62%, and 53%, respectively. The combination of X-rays and LY2874455 led to a marked induction of mitotic catastrophe, a hallmark of radiation-induced cell death .
2. Reversing Gefitinib Resistance in NSCLC
- Summary of Application: LY2874455 has been used in combination with Abemaciclib to reverse FGF3/4/19/CCND1 amplification mediated Gefitinib resistance in non-small cell lung carcinoma (NSCLC) .
- Methods of Application: The study generated the FGF3/4/19/CCND1 amplification model in the NSCLC cell lines PC-9 and HCC827 .
- Results: Upregulation of FGF3/4/19/CCND1 strongly promoted cell proliferation and gefitinib resistance in NSCLC cells .
3. Inhibition of FGF Over VEGF-Mediated Target Signaling
- Summary of Application: LY2874455 has been used to inhibit FGF over VEGF-mediated target signaling in mice .
- Methods of Application: The study compared the selectivity of LY2874455 over other pan-FGFR inhibitors on the inhibition of FGF over VEGF-mediated target signaling in mice .
- Results: LY2874455 exhibits six- to nine-fold in vitro and in vivo selectivity over other pan-FGFR inhibitors .
4. Inhibition of Xenograft Tumor Growth
- Summary of Application: LY2874455 has been used to inhibit xenograft tumor growth in cell lines that express high levels of FGF or FGFR .
- Methods of Application: The study tested the effect of LY2874455 on xenograft tumor growth in cell lines that express high levels of FGF or FGFR .
- Results: LY2874455 inhibited xenograft tumor growth .
5. Inhibition of AKT-mTOR Signaling
- Summary of Application: LY2874455 has been used to inhibit the AKT-mTOR signaling pathway .
- Methods of Application: The study investigated the effect of LY2874455 on the AKT-mTOR signaling pathway .
- Results: LY2874455 suppresses the FGFR activities and the downstream PI3K/AKT/mTOR signaling pathway, leading to the release and activation of autophagy .
Safety And Hazards
特性
IUPAC Name |
2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCVYLDJWTWQU-CXLRFSCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154776 | |
| Record name | LY-2874455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-1-ethanol, 4-((1E)-2-(5-((1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy)-1H-indazol-3-yl)ethenyl)- | |
CAS RN |
1254473-64-7 | |
| Record name | LY-2874455 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254473647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2874455 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2874455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2874455 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M363811V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



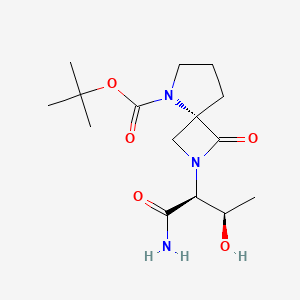
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
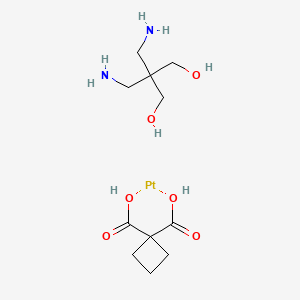
![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)
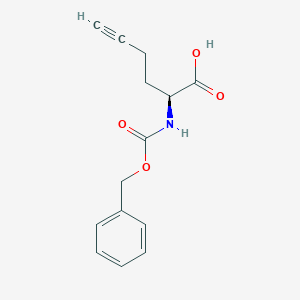
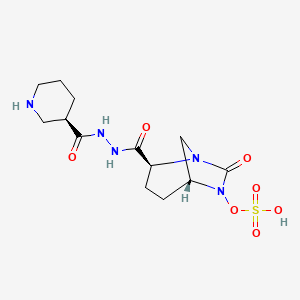
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)
